molecular formula C13H18N2O3 B2845225 N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide CAS No. 1825589-55-6

N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide

货号 B2845225
CAS 编号: 1825589-55-6
分子量: 250.298
InChI 键: MZPDXCZLAWEOPF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide, also known as CPI-455, is a small molecule inhibitor of histone demethylase KDM5A. It is a potential therapeutic drug for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

作用机制

N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide inhibits the activity of KDM5A, a histone demethylase that removes methyl groups from lysine 4 of histone H3. KDM5A is overexpressed in many types of cancer and is involved in the regulation of genes that promote cancer cell growth and survival. By inhibiting KDM5A, N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide increases the levels of methylated histone H3 and represses the expression of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide has been shown to have minimal toxicity in normal cells and tissues. In cancer cells, N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide induces cell cycle arrest and apoptosis by regulating the expression of genes involved in these processes. N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide also sensitizes cancer cells to chemotherapy and radiation therapy by inhibiting the DNA damage response pathway. In addition, N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

实验室实验的优点和局限性

One advantage of using N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide in lab experiments is its specificity for KDM5A. This allows for the selective inhibition of KDM5A activity without affecting other histone demethylases. Another advantage is its low toxicity in normal cells and tissues. However, one limitation is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

未来方向

There are several potential future directions for the study of N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide. One direction is the development of more efficient synthesis methods to improve its yield and purity. Another direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Furthermore, the combination of N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide with other cancer drugs may improve its therapeutic potential. Finally, the identification of biomarkers that predict the response to N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide may improve patient selection for clinical trials.

合成方法

The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide has been described in several publications. The most recent and efficient method involves the reaction of 2-(propan-2-yl)-5-methylfuran-3-carboxylic acid with 1-cyano-2-methoxy-1-methylethylene in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide.

科学研究应用

N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide has been extensively studied in various cancer models, including breast cancer, lung cancer, and leukemia. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide has been found to have synergistic effects with other cancer drugs, such as histone deacetylase inhibitors and bromodomain inhibitors.

属性

IUPAC Name

N-(2-cyano-1-methoxypropan-2-yl)-3-propan-2-ylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)10-5-6-18-11(10)12(16)15-13(3,7-14)8-17-4/h5-6,9H,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPDXCZLAWEOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(OC=C1)C(=O)NC(C)(COC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。